



## **Application Notes: UM-164 In Vitro Assays**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UM-164   |           |
| Cat. No.:            | B1682698 | Get Quote |

#### Introduction

**UM-164** is a potent, dual-kinase inhibitor targeting c-Src and p38 mitogen-activated protein kinase (MAPK).[1][2][3] It was developed as a lead compound for targeting triple-negative breast cancer (TNBC) and has also shown efficacy in glioma models.[1][2] **UM-164** is unique in that it binds to the DFG-out (inactive) conformation of its target kinases, a mechanism that may contribute to its improved pharmacological outcomes compared to other kinase inhibitors.[2][4] Its dual-inhibition profile makes it a valuable tool for investigating signaling pathways involved in cell proliferation, migration, and survival. These application notes provide detailed protocols for in vitro assays to characterize the activity of **UM-164**.

Mechanism of Action: Dual Inhibition of c-Src/p38 MAPK and Downstream Signaling

**UM-164** exerts its anti-tumor effects by simultaneously inhibiting the kinase activity of both c-Src and p38 MAPK.[1][2] This dual inhibition has been shown to be superior to the monoinhibition of either kinase alone.[2] In glioma cells, this action leads to the suppression of the Hippo-YAP signaling pathway.[1][3] Specifically, **UM-164** treatment decreases the phosphorylation of both p38 and Src (at Tyr416).[1] This leads to increased phosphorylation of Yes-associated protein (YAP) at Ser127, which promotes its translocation from the nucleus to the cytoplasm, thereby reducing its transcriptional activity.[1][3] The subsequent downregulation of YAP target genes, such as CYR61 and AXL, contributes to the observed inhibition of cell proliferation and migration.[1][3]





Click to download full resolution via product page

Caption: UM-164 Signaling Pathway.

# Quantitative Data Summary Kinase Inhibitory Activity

UM-164 is a highly potent inhibitor of c-Src and the p38 kinase family.

| Target | Activity (Kd)       | Assay Type |
|--------|---------------------|------------|
| c-Src  | 2.7 nM[5]           | Cell-free  |
| ρ38α   | Potent Inhibitor[5] | Cell-free  |
| p38β   | Potent Inhibitor[5] | Cell-free  |

## **Cellular Antiproliferative Activity**

The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of **UM-164** has been determined in various cancer cell lines.



| Cell Line  | Cancer Type                        | Timepoint     | IC50 / GI50 (μM) |
|------------|------------------------------------|---------------|------------------|
| Glioma     |                                    |               |                  |
| LN229      | Glioblastoma                       | 24 h          | 10.07[6]         |
| 48 h       | 6.20[6]                            |               |                  |
| 72 h       | 3.81[6]                            | _             |                  |
| SF539      | Glioblastoma                       | 24 h          | 3.75[6]          |
| 48 h       | 2.68[6]                            |               |                  |
| 72 h       | 1.23[6]                            | _             |                  |
| GBM1492    | Glioblastoma (Patient-<br>derived) | 24 h          | ~10[6]           |
| Breast     |                                    |               |                  |
| MDA-MB-231 | Triple-Negative                    | Not Specified | 0.130[7]         |
| SUM 149    | Triple-Negative                    | Not Specified | 0.091[7]         |
| MDA-MB-468 | Triple-Negative                    | Not Specified | 0.230[7]         |
| HCC1937    | Triple-Negative                    | Not Specified | 0.160[7]         |
| Hs578t     | Triple-Negative                    | Not Specified | 0.190[7]         |

# Experimental Protocols Cell Viability Assay (CCK8 / MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with **UM-164**.





Click to download full resolution via product page

Caption: Cell Viability Assay Workflow.

#### Materials:

- Cancer cell lines (e.g., LN229, MDA-MB-231)
- Complete culture medium (e.g., DMEM with 10% FBS)
- UM-164 (dissolved in DMSO)
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Solubilization buffer (for MTT assay)



Microplate reader

#### Procedure:

- Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 μL of complete medium. Incubate overnight at 37°C, 5% CO2.
- Compound Treatment: Prepare serial dilutions of **UM-164** in culture medium. Concentrations could range from 0.01 to 10  $\mu$ M.[1] Remove the old medium from the wells and add 100  $\mu$ L of the medium containing **UM-164** or vehicle control (DMSO).
- Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1]
- Reagent Addition:
  - For CCK-8: Add 10 μL of CCK-8 solution to each well.
  - For MTT: Add 10 μL of 5 mg/mL MTT solution to each well.[8]
- Final Incubation: Incubate the plate for 1-4 hours at 37°C until color develops (purple formazan for MTT).
- · Measurement:
  - For CCK-8: Shake the plate gently and measure the absorbance at 450 nm.
  - For MTT: Add 100-150 μL of solubilization buffer to each well, mix thoroughly to dissolve the formazan crystals, and measure the absorbance at 570 nm.[8]
- Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

### **Western Blot Analysis**

This protocol is used to detect changes in the phosphorylation status and total protein levels of c-Src, p38, YAP, and other downstream targets.





Click to download full resolution via product page

**Caption:** Western Blot Analysis Workflow.

#### Materials:

- Cells treated with UM-164
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer



- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., p-Src Y416, Src, p-p38, p38, p-YAP S127, YAP, AXL, CYR61, β-actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent

#### Procedure:

- Sample Preparation: Plate cells and treat with UM-164 (e.g., 50-100 nM) or vehicle for a specified time (e.g., 24 hours).[1]
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE: Denature protein lysates by boiling with Laemmli buffer. Load equal amounts of protein (20-40 μg) onto an SDS-PAGE gel and run to separate proteins by size.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.



## **Transwell Migration Assay**

This assay assesses the effect of **UM-164** on the migratory ability of cancer cells.

#### Materials:

- Transwell inserts (e.g., 8 μm pore size) for 24-well plates
- Serum-free medium and complete medium
- UM-164
- Cotton swabs
- Methanol for fixation
- Crystal violet stain

#### Procedure:

- Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
- Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 μL of complete medium (containing chemoattractant, e.g., 10% FBS) to the lower chamber.
- Cell Seeding: Resuspend the starved cells in serum-free medium containing UM-164 (e.g., 100 nM) or vehicle control.[6] Seed 5x10<sup>4</sup> to 1x10<sup>5</sup> cells in 200 μL into the upper chamber of the Transwell insert.
- Incubation: Incubate the plate at 37°C for 12-24 hours.
- Cell Removal: After incubation, carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.
- Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.
- Imaging and Quantification: Wash the inserts with water and allow them to dry. Image the stained cells using a microscope. Count the number of migrated cells in several random



fields to quantify cell migration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New compound shows potential for triple-negative breast cancer | EurekAlert! [eurekalert.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: UM-164 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682698#um-164-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com